molecular formula C11H17N5 B11733674 1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine

1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11733674
M. Wt: 219.29 g/mol
InChI Key: FENVCRKSMQXJCB-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is a pyrazole-based amine derivative characterized by dual pyrazole moieties: a primary 1-ethyl-5-methylpyrazole core and a secondary 1-methylpyrazole group linked via a methylene bridge. This compound is part of a broader class of nitrogen-containing heterocycles with applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

1-ethyl-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-4-16-9(2)11(8-13-16)12-7-10-5-6-15(3)14-10/h5-6,8,12H,4,7H2,1-3H3

InChI Key

FENVCRKSMQXJCB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=NN(C=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine typically involves the condensation of appropriate pyrazole derivatives. One common method includes the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazol-3-ylmethanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS) Molecular Formula Substituents Key Structural Features References
Target Compound C₁₃H₂₂ClN₅ 1-Ethyl, 5-methyl (primary pyrazole); 1-methyl (secondary pyrazole) Dual pyrazole system, methylene linker
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine (2056-66-8) C₈H₁₁N₅ 1-Methyl (both pyrazoles) Simpler substituents, no ethyl or chlorine
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ Cyclopropyl, pyridine ring Pyridine introduces aromaticity and H-bonding
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₀H₁₄N₄ Ethyl, pyridine ring Pyridine enhances electronic interactions
1-Ethyl-N-((4-methylthiazol-5-yl)methyl)-1H-pyrazol-4-amine C₁₀H₁₅N₅S Thiazole ring, ethyl group Thiazole introduces sulfur-based interactions

Physicochemical Properties

  • Lipophilicity : The target compound’s ethyl and methyl groups enhance lipophilicity compared to simpler methyl-substituted analogs (e.g., C₈H₁₁N₅ in ). Chlorine in the target compound (C₁₃H₂₂ClN₅) further increases molecular weight and polarity .
  • Melting Points : Analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibit melting points of 104–107°C , whereas the target compound’s physical state is unspecified but likely a liquid or low-melting solid due to alkyl substituents.

Biological Activity

1-Ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring and subsequent functionalization at various positions. The structural formula can be represented as follows:

C11H16N6\text{C}_{11}\text{H}_{16}\text{N}_6

This compound features a unique arrangement of ethyl and methyl groups, which influence its biological properties.

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)3.79
HepG2 (Liver)26.00
A549 (Lung)49.85

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Cell Proliferation : Pyrazole derivatives have been shown to interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Targeting Signaling Pathways : These compounds may modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
  • Anti-inflammatory Effects : Some studies suggest that pyrazole compounds can reduce inflammation, which is often associated with cancer progression.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in preclinical models:

  • Study on MDA-MB-231 Cells : A study indicated that treatment with a related pyrazole compound led to significant reductions in cell viability and induced apoptosis through caspase activation.
  • In Vivo Studies : Animal models treated with pyrazole derivatives demonstrated reduced tumor growth compared to control groups, further supporting their potential as therapeutic agents.

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